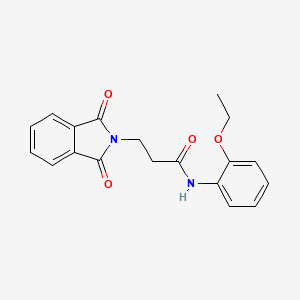

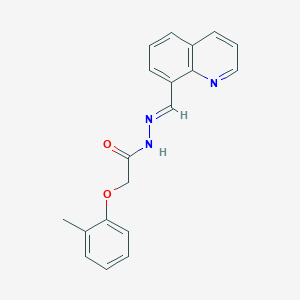

![molecular formula C18H26N8OS B5593328 2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their complex molecular structures and potential biological activities. The specific chemical described is synthesized and analyzed for various properties, including molecular structure, chemical reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions, where various sulfonyl chlorides react with a base structure to introduce different substituents. These reactions require careful control of conditions to achieve the desired product. For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives involves such reactions, characterized by spectral studies (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in this category can be determined using X-ray crystallography, revealing information such as planarity, dihedral angles, and conformation. The crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined, showing the importance of hydrogen bonding in the structure (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products, depending on the reactants and conditions. For example, the reaction of N-2-pyridylimidoyl-2-pyridylamidine with S2Cl2 produces N-bridgehead-1,2,5-thiadiazolium salts, demonstrating the versatility of the chemical reactions possible with these structures (Leitch et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and lipophilicity, are crucial for understanding the potential applications of these compounds. Compounds with piperazine linkers have been assessed for solubility and lipophilicity, indicating significant antifungal activity against filamentous and yeast fungi (Blokhina et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For instance, the presence of the 1,3,4-thiadiazole moiety in certain derivatives enhances antibacterial and antifungal activities, demonstrating the impact of chemical properties on biological activity (Ram et al., 2016).

Aplicaciones Científicas De Investigación

Anticancer Potential

A study synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, including compounds related to 2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine. These compounds showed significant antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Heterocyclic Chemistry

- A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors, showing relevance in anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020).

- Another study synthesized hybrids of thiazolo[4,5-d]pyrimidines with triazoles, highlighting their significant antifungal activity against various fungi (Blokhina et al., 2021).

Antimicrobial and Antifungal Properties

- Pyrimidine derivatives, including those related to the compound , were found to have antibacterial activity against gram-negative bacteria, indicating potential as antibacterial agents (Matsumoto & Minami, 1975).

- A study on thiazolidinone derivatives linked with piperazine revealed antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Patel et al., 2012).

Antiviral and Insecticidal Activities

- Novel heterocycles incorporating a thiadiazole moiety were synthesized and showed promising insecticidal activities against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Crystal Structure Analysis

- A study determined the crystal and molecular structure of a compound closely related to the one , which can provide insights into its chemical behavior and potential applications (Özbey et al., 1998).

Receptor Antagonist Potential

- Research on piperazin-1-yl substituted unfused heterobiaryls, similar in structure to the compound of interest, was conducted to understand their binding affinity to 5-HT7 receptors, which is relevant for developing drugs targeting these receptors (Strekowski et al., 2016).

Propiedades

IUPAC Name |

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N8OS/c1-13-17(28-22-21-13)18(27)26-10-8-25(9-11-26)16-12-15(19-14(2)20-16)24-6-4-23(3)5-7-24/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFXAISOPXRICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

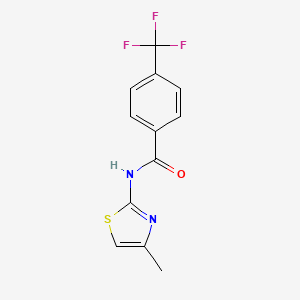

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)

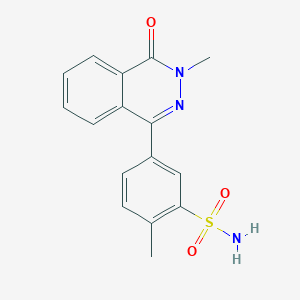

![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)

![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

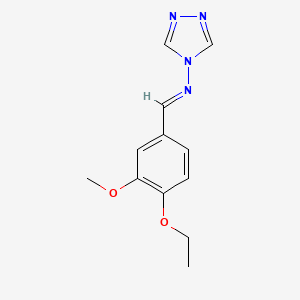

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)